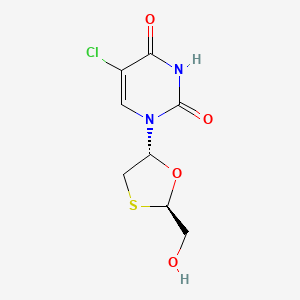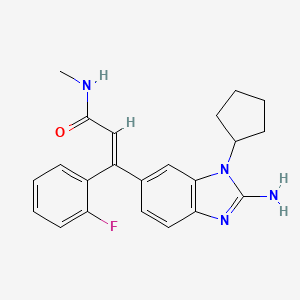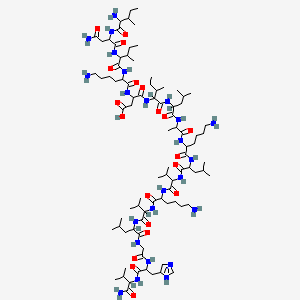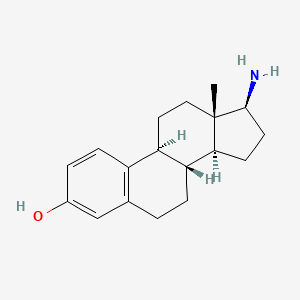
Aminoestradiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoestradiol, also known as 17β-aminoestradiol or 17β-aminoestra-1,3,5(10)-trien-3-ol, is a synthetic, steroidal estrogen. It is an analogue of estradiol, where the hydroxyl group at the C17β position is replaced with an amine group. This modification significantly reduces its estrogenic potency compared to estradiol. This compound has been studied for its anticoagulant effects but has never been marketed .
准备方法
Synthetic Routes and Reaction Conditions
Aminoestradiol can be synthesized through several methodsThis can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) for reduction and subsequent amination using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Aminoestradiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the amine group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Aminoestradiol has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying steroidal estrogens and their derivatives.
Biology: Research has focused on its interactions with estrogen receptors and its reduced estrogenic activity.
Medicine: this compound’s anticoagulant properties have been investigated, although it has not been developed into a therapeutic agent.
作用机制
Aminoestradiol exerts its effects primarily through interactions with estrogen receptors (ERα and ERβ). its binding affinity to these receptors is significantly lower than that of estradiol. The presence of the amine group at the C17β position alters its interaction with the receptors, leading to reduced estrogenic activity. This modification also contributes to its anticoagulant effects, although the exact molecular pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Estradiol: The parent compound with a hydroxyl group at the C17β position.
Estrone: A naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic estrogen with an ethinyl group at the C17α position, commonly used in oral contraceptives.
Uniqueness of Aminoestradiol
This compound is unique due to the presence of the amine group at the C17β position, which significantly reduces its estrogenic potency compared to estradiol. This modification also imparts anticoagulant properties, distinguishing it from other similar compounds .
属性
CAS 编号 |
20989-33-7 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-17-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C18H25NO/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,20H,2,4,6-9,19H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |
InChI 键 |
VPONVJPFULJPAN-ZBRFXRBCSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CC12CCC3C(C1CCC2N)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




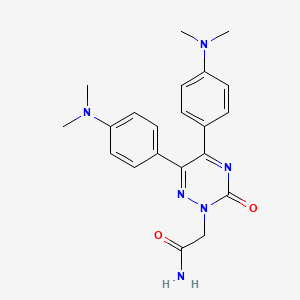
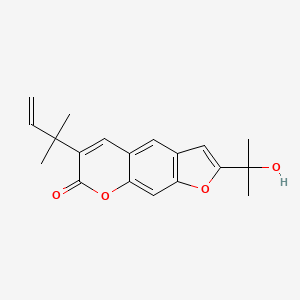
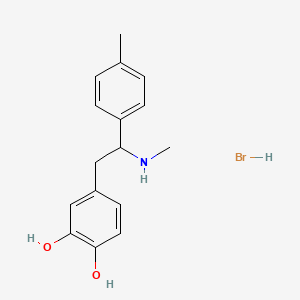
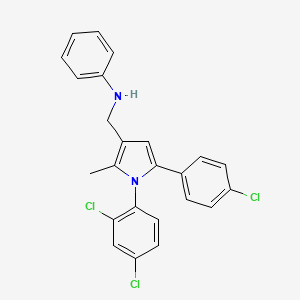
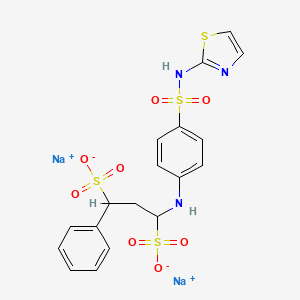
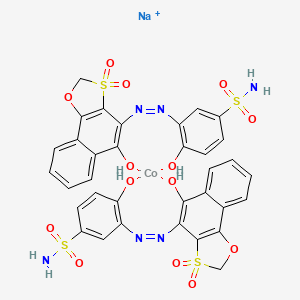
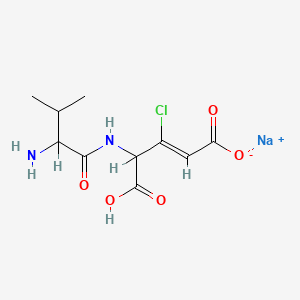
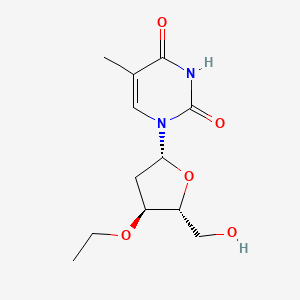
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
